PROTAC Hsp90|A degrader 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Degradador PROTAC Hsp90|A 1 implica el diseño y la evaluación de quimeras de direccionamiento a proteólisis (PROTACs). La ruta sintética típicamente incluye la conjugación de un ligando para la proteína diana (Hsp90α) con un ligando para una ligasa de ubiquitina E3, conectados por un enlace. Las condiciones de reacción a menudo implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial

Los métodos de producción industrial para el Degradador PROTAC Hsp90|A 1 no están ampliamente documentados. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y asegurar la pureza del producto final a través de diversas técnicas de purificación como la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Degradador PROTAC Hsp90|A 1 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción típicamente implican temperaturas y niveles de pH controlados para asegurar las transformaciones químicas deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados del compuesto, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El Degradador PROTAC Hsp90|A 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de degradación de proteínas y el diseño de PROTACs.

Biología: Se emplea en estudios celulares para investigar el papel de Hsp90α en varios procesos biológicos.

Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer de mama y otros cánceres al dirigirse a Hsp90α para su degradación.

Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas basadas en la degradación de proteínas dirigida

Mecanismo De Acción

El mecanismo de acción del Degradador PROTAC Hsp90|A 1 implica el reclutamiento de una ligasa de ubiquitina E3 a la proteína diana Hsp90α. Esto lleva a la ubiquitinación de Hsp90α, marcándola para su degradación por el proteasoma. La degradación de Hsp90α interrumpe su función en la estabilización y activación de proteínas clientes, lo que inhibe la proliferación de células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

El Degradador PROTAC Hsp90|A 1 es único en su capacidad de degradar selectivamente Hsp90α a través del mecanismo PROTAC, que implica el reclutamiento de una ligasa de ubiquitina E3 y la posterior degradación proteasómica. Este enfoque ofrece ventajas sobre los inhibidores tradicionales al eliminar completamente la proteína diana en lugar de simplemente inhibir su actividad .

Actividad Biológica

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutics that leverage the ubiquitin-proteasome system to selectively degrade target proteins. Among these, Hsp90 (Heat Shock Protein 90) has garnered significant attention due to its critical role in cancer biology, particularly in tumor cell survival and proliferation. PROTAC Hsp90|A Degrader 1 is designed to selectively target and degrade Hsp90, potentially overcoming the limitations associated with traditional Hsp90 inhibitors.

PROTACs function by linking a target protein (in this case, Hsp90) to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The mechanism can be summarized as follows:

- Binding : The PROTAC binds to Hsp90 and an E3 ligase.

- Ubiquitination : This proximity induces ubiquitination of Hsp90.

- Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This approach not only reduces the levels of Hsp90 but also diminishes the toxicity associated with traditional inhibitors, which often lead to off-target effects and adverse reactions .

Biological Activity

The biological activity of this compound has been evaluated through various studies, demonstrating its potential efficacy in cancer therapy.

Table 1: Summary of Biological Activity Findings

Case Studies

Case Study 1: Breast Cancer Treatment

In a recent study, this compound was tested on breast cancer cell lines. The results showed a significant decrease in cell viability and tumor growth compared to traditional Hsp90 inhibitors. The compound exhibited an IC50 value of approximately 20 nM, indicating potent activity against Hsp90α while minimizing systemic toxicity .

Case Study 2: Tumor Xenograft Models

In vivo experiments using xenograft models demonstrated that treatment with this compound led to substantial tumor regression. The compound effectively reduced Hsp90 levels in tumors, correlating with decreased expression of client oncoproteins involved in tumor progression .

Research Findings

Recent research highlights several critical aspects of the biological activity of this compound:

- Selectivity : PROTACs have been shown to selectively degrade target proteins without affecting non-target proteins significantly, which is crucial for minimizing side effects .

- Efficacy in Resistant Tumors : Studies indicate that PROTACs can be effective against tumors resistant to conventional therapies, suggesting their potential as a second-line treatment option .

- Mechanistic Insights : Mechanistic studies reveal that the degradation process is not instantaneous; it often involves a delay before significant degradation is observed, emphasizing the need for careful timing in therapeutic applications .

Propiedades

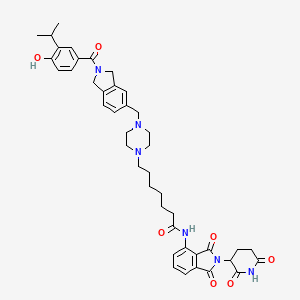

Fórmula molecular |

C43H50N6O7 |

|---|---|

Peso molecular |

762.9 g/mol |

Nombre IUPAC |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-7-[4-[[2-(4-hydroxy-3-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]methyl]piperazin-1-yl]heptanamide |

InChI |

InChI=1S/C43H50N6O7/c1-27(2)33-23-29(13-15-36(33)50)41(54)48-25-30-12-11-28(22-31(30)26-48)24-47-20-18-46(19-21-47)17-6-4-3-5-10-37(51)44-34-9-7-8-32-39(34)43(56)49(42(32)55)35-14-16-38(52)45-40(35)53/h7-9,11-13,15,22-23,27,35,50H,3-6,10,14,16-21,24-26H2,1-2H3,(H,44,51)(H,45,52,53) |

Clave InChI |

LHEOCGZFVGFDNZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C=CC(=C1)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)CCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.